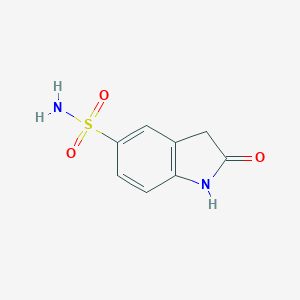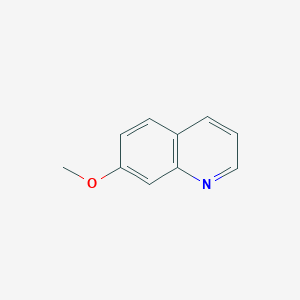
3-fenantrol
Descripción general
Descripción
A metabolite of Phenanthrene.
3-phenanthrol is a phenanthrol.
3-Hydroxyphenanthrene, also known as 3-phenanthrenol, belongs to the class of organic compounds known as phenanthrols. Phenanthrols are compounds containing a phenanthrene (or its hydrogenated derivative) to which a hydroxyl group is attached. 3-Hydroxyphenanthrene is considered to be a practically insoluble (in water) and relatively neutral molecule. 3-Hydroxyphenanthrene has been primarily detected in urine. Within the cell, 3-hydroxyphenanthrene is primarily located in the membrane (predicted from logP).
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
El 3-fenantrol se ha identificado como un componente significativo en el aceite esencial de Dichondra repens, que exhibe notables propiedades antibacterianas . El compuesto contribuye a la capacidad del aceite para inhibir el crecimiento de varias bacterias, incluyendo Bacillus diphtheriae. Esto sugiere posibles aplicaciones en el desarrollo de agentes antibacterianos o tratamientos que aprovechen la eficacia natural del this compound.
Efectos Antiinflamatorios y Antinociceptivos
Las investigaciones indican que el this compound puede tener actividades antiinflamatorias y antinociceptivas . Estas propiedades podrían aprovecharse en la investigación farmacéutica para desarrollar nuevos medicamentos para el control del dolor y la inflamación, particularmente en condiciones donde los tratamientos tradicionales son ineficaces o causan efectos secundarios indeseables.
Medicina Tradicional
En la medicina tradicional china, las plantas que contienen this compound se han utilizado por sus propiedades para eliminar el calor, desintoxicar y eliminar la humedad . Este uso histórico subraya el potencial del this compound para incorporarse a los enfoques modernos de medicina integral, especialmente para tratamientos destinados a la desintoxicación y la reducción de la inflamación.
Análisis Fitoquímico
El this compound se ha aislado durante los análisis fitoquímicos de especies vegetales como Erica verticillata . Su identificación ayuda a comprender la composición química de las plantas y puede guiar futuras investigaciones sobre los usos medicinales y terapéuticos de estas especies.
Espectroscopia y Elucidación Estructural
La elucidación estructural del this compound y los compuestos relacionados es crucial en la química orgánica y la farmacología . Se emplean técnicas como IR, RMN y espectrometría de masas para determinar la estructura del this compound, lo cual es esencial para sintetizar nuevos compuestos con actividades biológicas similares o mejoradas.
Propiedades Antioxidantes
Se ha descubierto que los compuestos estructuralmente relacionados con el this compound poseen propiedades antioxidantes . Esto sugiere que el this compound en sí mismo puede contribuir a la capacidad antioxidante de ciertas plantas, lo cual podría ser relevante en el desarrollo de suplementos o tratamientos destinados a combatir el estrés oxidativo.
Composición de Aceite Volátil
El this compound es un componente de aceites volátiles en ciertas plantas, contribuyendo a su actividad biológica general y posibles aplicaciones terapéuticas . Su presencia en los aceites volátiles puede influir en el aroma, el sabor y las propiedades terapéuticas, lo cual es importante para las industrias alimentaria y cosmética.
Inhibición Enzimática
Se ha explorado la capacidad del this compound para inhibir enzimas como la acetilcolinesterasa (AChE), lo cual es significativo en el tratamiento de enfermedades como el Alzheimer . Las investigaciones sobre sus propiedades de inhibición enzimática podrían conducir al desarrollo de nuevos fármacos para enfermedades neurodegenerativas.
Mecanismo De Acción
Mode of Action
Some studies suggest that it may act as a chelating agent, forming durable complexes with metal ions .
Result of Action
Some studies suggest that phenanthrene and its derivatives can have various biological effects, such as anti-inflammatory, anti-diabetic, and antioxidant properties . It’s possible that 3-Phenanthrol might have similar effects, but this needs further investigation.
Análisis Bioquímico
Biochemical Properties
Phenanthren-3-ol plays a significant role in biochemical reactions. It has been identified as a major component of the essential oil of Dichondra repens, contributing to its antimicrobial activity . The antimicrobial nature of the essential oil is apparently related to the Phenanthren-3-ol component .
Cellular Effects
It is known that Phenanthren-3-ol, as part of the essential oil of Dichondra repens, exhibits antimicrobial activity . This suggests that Phenanthren-3-ol may influence cell function by interacting with microbial cells, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its antimicrobial activity suggests that it may exert its effects at the molecular level through interactions with biomolecules in microbial cells . These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPOABOEXMDQBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052723 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
605-87-8 | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=605-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605878 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenanthrol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxyphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E3GX5W4Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-phenanthrol?
A1: The molecular formula of 3-phenanthrol is C14H10O, and its molecular weight is 194.23 g/mol.
Q2: How is 3-phenanthrol typically analyzed in biological samples?
A2: Gas chromatography-mass spectrometry (GC-MS) is a common method for quantifying 3-phenanthrol in urine samples. [] This technique involves enzymatic hydrolysis and solid phase extraction for sample preparation, followed by derivatization (silylation) before GC-MS analysis. [] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) also offers a sensitive and specific approach for analyzing 3-phenanthrol in urine. [, ]
Q3: What is the significance of detecting 3-phenanthrol in human urine?
A3: 3-Phenanthrol, considered a detoxification product of phenanthrene metabolism, is often used as a biomarker for assessing human exposure to PAHs. [, ]
Q4: How is 3-phenanthrol formed in biological systems?
A4: 3-Phenanthrol is a metabolite of phenanthrene, primarily produced through oxidation and detoxification pathways in organisms exposed to the parent PAH. [] Fungi, specifically yeasts, can oxidize phenanthrene to produce 3-phenanthrol. []
Q5: What other phenanthrene metabolites, besides 3-phenanthrol, are found in human urine?
A5: Apart from 3-phenanthrol, other quantifiable phenanthrol isomers detected in human urine include 1-phenanthrol, 2-phenanthrol, and 4-phenanthrol. []
Q6: Which enzymes might be involved in the metabolism of phenanthrene to form 3-phenanthrol?
A6: While lignin peroxidase was not detected in the study, research suggests that monooxygenase and epoxide hydrolase activity could play a role in the initial oxidation and hydration steps of phenanthrene metabolism by the fungus Phanerochaete chrysosporium. [] Further research is needed to fully elucidate the specific enzymes involved in 3-phenanthrol formation.
Q7: What is noteworthy about the reactivity of 4-bromo-3-phenanthrols?
A7: 4-Bromo-3-phenanthrols demonstrate significant reactivity with anionic reagents in dimethylformamide. [] They readily undergo halogen exchange with lithium chloride to form 4-chloro-3-phenanthrols. [] They also react with sodium nitrite to yield the corresponding 4-nitro-3-phenanthrols. []
Q8: How can 3-phenanthrol be selectively brominated?
A8: Bromination of 3-phenanthrol can be controlled by adjusting reaction conditions. Using bromine in carbon tetrachloride at 0°C with anhydrous sodium carbonate yields 4-bromo-3-phenanthrol. [] In contrast, bromination in glacial acetic acid at room temperature leads to the formation of 9-bromo-3-phenanthrol. []
Q9: Can 3-phenanthrol be nitrated, and if so, what is the major product?
A9: Yes, nitration of 3-phenanthrol is possible. In a mixture of water, acetic acid, and propionic acid, reaction with nitric acid at -25°C to -20°C primarily yields 9-nitro-3-phenanthrol, followed by smaller amounts of 4-nitro-3-phenanthrol and 2-nitro-3-phenanthrol. []
Q10: Does 3-phenanthrol itself have any known biological activities?
A10: While 3-phenanthrol is primarily recognized as a biomarker for PAH exposure, limited research explores its direct biological activities. Further investigation is necessary to determine if 3-phenanthrol possesses any therapeutic or toxicological properties.
Q11: Are there any reported synthetic applications of 3-phenanthrol derivatives?
A11: Yes, derivatives of 3-phenanthrol have been utilized in the synthesis of complex molecules. For instance, 8-methyl-3-phenanthrol serves as a precursor in the synthesis of tanshinone I, a naturally occurring quinone with potential medicinal properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B23522.png)
![(S)-Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B23523.png)
![(2S,3S,4S,5R,6S)-6-[[(13S)-17-ethynyl-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23526.png)





![[R-(E)]-3-(1-Oxo-2-pentenyl)-4-phenyl-2-oxazolidinone](/img/structure/B23542.png)




